Oleyl 4-decylbenzenesulfonate

Description

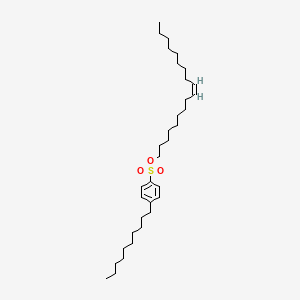

Oleyl 4-decylbenzenesulfonate is an organosulfonate compound characterized by a benzenesulfonate core substituted with a decyl (C10) alkyl chain at the para position and an oleyl (C18:1, unsaturated) moiety. Its unsaturated oleyl chain distinguishes it from saturated alkyl analogs, influencing properties such as solubility, phase behavior, and biological activity .

Properties

CAS No. |

56401-66-2 |

|---|---|

Molecular Formula |

C34H60O3S |

Molecular Weight |

548.9 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] 4-decylbenzenesulfonate |

InChI |

InChI=1S/C34H60O3S/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-32-37-38(35,36)34-30-28-33(29-31-34)27-25-23-21-12-10-8-6-4-2/h15-16,28-31H,3-14,17-27,32H2,1-2H3/b16-15- |

InChI Key |

CAVFEJQLGZAYSA-NXVVXOECSA-N |

SMILES |

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=CCCCCCCCC |

Synonyms |

oleyl 4-decylbenzenesulfonate oleyl p-decylbenzenefulfonate oleyl-p-(n-decyl)benzenesulfonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: IC50 Values of 4-Decylbenzenesulfonate Derivatives in L-Proline Uptake Inhibition

| Compound | Alkyl Chain (Structure) | IC50 (µM) |

|---|---|---|

| 3i | Decyl (C10, saturated) | 38.97 |

| 3j | Cetyl (C16, saturated) | 24.07 |

| 3k | Oleyl (C18:1, unsaturated) | 35.06 |

Key Findings :

- Cetyl analog (3j) exhibits the highest inhibitory activity (IC50 = 24.07 µM), likely due to its longer saturated chain enhancing hydrophobic interactions with cellular targets.

- Oleyl derivative (3k) shows moderate activity (IC50 = 35.06 µM), suggesting that unsaturation in the C18 chain may reduce efficacy compared to saturated cetyl.

- Decyl analog (3i) is the least active (IC50 = 38.97 µM), highlighting the importance of chain length in biological activity .

Solubility and Physicochemical Properties

The oleyl moiety significantly impacts solubility:

- Oleyl 4-decylbenzenesulfonate likely has lower aqueous solubility than shorter-chain analogs (e.g., decyl) due to its high molecular weight and hydrophobic unsaturated chain. This aligns with studies on oleyl-containing phytochemicals, which exhibit poor solubility in aqueous media, limiting cellular delivery .

- Cetyl analog (3j) , despite its longer chain, may have marginally better solubility than oleyl due to saturated chains packing more efficiently, reducing interfacial resistance.

Table 2: Solubility Trends in Alkylbenzenesulfonates

| Compound | Chain Length | Saturation | Relative Solubility* |

|---|---|---|---|

| 3i | C10 | Saturated | High |

| 3j | C16 | Saturated | Moderate |

| 3k | C18:1 | Unsaturated | Low |

*Predicted based on molecular weight and chain packing .

Thermal Behavior and Phase Transitions

The unsaturated oleyl chain lowers phase transition temperatures compared to saturated analogs:

- This compound likely exhibits a lower melting point (Tm) than cetyl or decyl derivatives. For example, in glycerol-based amphiphiles, unsaturated oleyl chains reduce Tm by disrupting crystalline packing .

- Cetyl analog (3j) would have a higher Tm due to efficient chain packing, while decyl (3i) may show intermediate behavior.

Table 3: Thermal Properties of Alkylbenzenesulfonates

| Compound | Tm Trend* | Phase Transition Enthalpy (ΔH) |

|---|---|---|

| 3i | Moderate | High |

| 3j | High | Highest |

| 3k | Low | Moderate |

*Inferred from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.